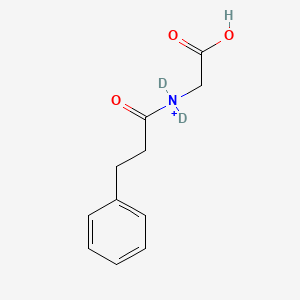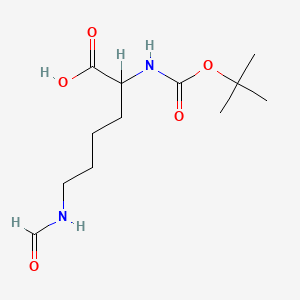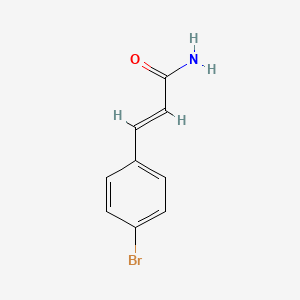
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is an organic compound with the molecular formula C12H21ClN2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl group and the 3-chloro-3-oxopropyl group are attached to the piperazine ring, making this compound a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-chloro-3-oxopropyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloro-3-oxopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the 3-oxopropyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted piperazine derivatives with various functional groups.
Hydrolysis: Piperazinecarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Applications De Recherche Scientifique
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary, but may include interactions with enzymes, receptors, or other biomolecules that modulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Similar structure with an amino group instead of the oxopropyl group.
Tert-butyl 4-(3-hydroxy-3-oxopropyl)piperazine-1-carboxylate: Similar structure with a hydroxy group instead of the chloro group.
Tert-butyl 4-(3-bromo-3-oxopropyl)piperazine-1-carboxylate: Similar structure with a bromo group instead of the chloro group.
Uniqueness
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is unique due to the presence of the 3-chloro-3-oxopropyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Propriétés
Numéro CAS |
1206185-14-9 |
|---|---|
Formule moléculaire |
C12H21ClN2O3 |
Poids moléculaire |
276.75974 |
Synonymes |
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





